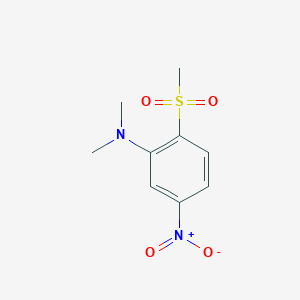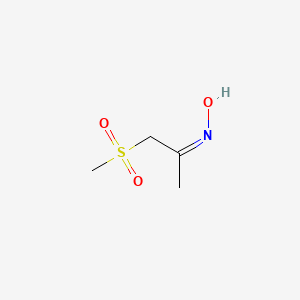
4-Methoxy-4-methylpent-1-yn-3-amine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Metabolic Studies and Chemical Reactions
4-Methoxy-4-methylpent-1-yn-3-amine's applications in scientific research are diverse, ranging from its role in metabolic pathways to its utility in chemical synthesis. One study highlighted its relevance in the metabolism of biologically active amines, focusing on the synthesis, degradation, and pharmacological actions of catechol amines. This research sheds light on the metabolic pathways involving these compounds, contributing to our understanding of their role in the central nervous system (Friedhoff & Goldstein, 1962).
Another area of research explored the synthesis of new compounds through the reaction of aromatic amines with specific derivatives, demonstrating the potential of 4-Methoxy-4-methylpent-1-yn-3-amine in creating substances with antimicrobial and anticoccidial activities. This highlights its significance in developing new pharmaceuticals and therapeutic agents (Georgiadis, 1976).
Synthetic and Medicinal Chemistry
Further studies have leveraged 4-Methoxy-4-methylpent-1-yn-3-amine in the synthesis of novel organic compounds. For instance, research on the synthesis of tetrahydro-γ-carboline compounds underscores its utility in creating biologically and pharmacologically relevant molecules. These compounds have been synthesized in high yields from aryl amines and 5-amino-3-oxopentanoate derivatives, showcasing a strategic approach to developing potentially therapeutic agents (Lv et al., 2013).
Moreover, the compound's role in the efficient synthesis of new pyrrolidin-2-ones, through reactions with primary amines, reveals its versatility in organic chemistry and potential applications in medicinal chemistry. These reactions highlight the compound's capacity to contribute to the development of new chemical entities with significant biological activities (Flores et al., 2008).
Electrocatalysis and Bioactive Compound Development
The exploration of 4-Methoxy-4-methylpent-1-yn-3-amine in the development of bioactive compounds, such as inhibitors of melanin production, offers promising avenues for cosmetic and dermatological applications. This research has identified compounds that inhibit tyrosinase activity and exhibit UV-blocking effects, providing a foundation for the development of skin whitening agents and sunscreen components (Choi et al., 2002).
Safety and Hazards
Mecanismo De Acción
Target of Action
Alkynes like 4-methoxy-4-methylpent-1-yn-3-amine are known to be involved in various chemical reactions .
Mode of Action
Alkynes are known to undergo reactions such as nucleophilic substitution and oxidation .
Biochemical Pathways
Alkynes, in general, are involved in a variety of chemical reactions, which can potentially affect multiple biochemical pathways .
Result of Action
The compound’s reactions could potentially lead to various chemical transformations .
Propiedades
IUPAC Name |
4-methoxy-4-methylpent-1-yn-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-5-6(8)7(2,3)9-4/h1,6H,8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURSVCZFHARVIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C#C)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



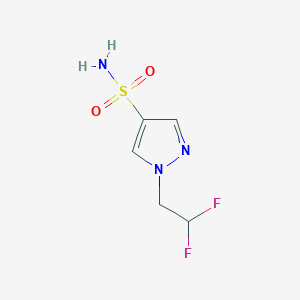

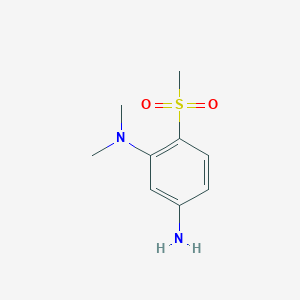




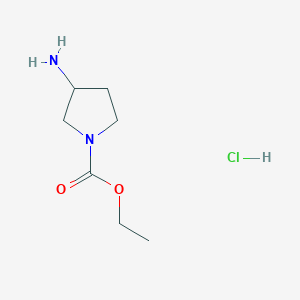

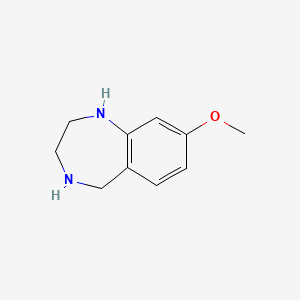
![1-[3,5-Bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-amine](/img/structure/B1430253.png)
